molecular formula C9H7F3O3 B1423756 4-[(Trifluoromethoxy)methyl]benzoic acid CAS No. 1262413-29-5

4-[(Trifluoromethoxy)methyl]benzoic acid

Cat. No.: B1423756
CAS No.: 1262413-29-5
M. Wt: 220.14 g/mol
InChI Key: CTKIRYQDRWETHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Trifluoromethoxy)methyl]benzoic acid is a high-value benzoic acid derivative engineered for advanced research and development, particularly in medicinal chemistry. Its structure incorporates a benzyl trifluoromethyl ether moiety, making it a versatile building block for constructing more complex molecules. The presence of the trifluoromethoxy (OCF3) group is of significant interest due to its strong electron-withdrawing nature and the ability to enhance key properties of a candidate molecule, such as its metabolic stability, lipophilicity, and membrane permeability . These traits are crucial for improving the pharmacokinetic profiles of potential therapeutic agents. In pharmaceutical research, this compound serves as a critical synthetic intermediate for the discovery of new active pharmaceutical ingredients (APIs). The trifluoromethyl (CF3) group is a privileged pharmacophore in modern drug design, found in numerous FDA-approved medicines across various classes, including treatments for cancer, migraines, and infectious diseases . Researchers can utilize the carboxylic acid functional group for facile derivatization, such as forming amide bonds or ester linkages, to create a diverse library of compounds for structure-activity relationship (SAR) studies. Its applications extend to agrochemical research for developing novel herbicides and insecticides, as well as to materials science, where it can be used as a precursor for liquid crystals and polymers. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

IUPAC Name

4-(trifluoromethoxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)15-5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKIRYQDRWETHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-step Process:

Step Description Reagents & Conditions Key Data
1 Chlorination of benzaldehyde or benzaldehyde mixture Chlorine gas, reaction at 90–100°C Introduction of chlorine onto benzaldehyde, forming chlorobenzaldehyde derivatives
2 Fluorination of chlorinated intermediates Anhydrous hydrogen fluoride (HF) at 80°C Conversion of chlorobenzaldehyde to trifluoromethoxybenzene
3 Nitration of trifluoromethoxybenzene Concentrated sulfuric and nitric acids at 0–35°C Formation of nitro-trifluoromethoxybenzene, major para isomer (~90%)
4 Reduction or oxidation to benzoic acid Oxidation using potassium permanganate or other oxidants Final formation of 4-[(Trifluoromethoxy)methyl]benzoic acid

Research Findings:
Patents describe the chlorination-fluorination sequence as a robust route, with the fluorination step involving the reaction of chlorinated precursors with anhydrous HF, yielding trifluoromethoxybenzene with high purity. The nitration step is optimized at low temperatures to favor para substitution, which is crucial for subsequent conversion to the acid.

Preparation from 4-(Trifluoromethyl)benzoic Acid

Overview:
Another approach involves starting from commercially available 4-(Trifluoromethyl)benzoic acid, which is oxidized or functionalized to introduce the trifluoromethoxy group.

Methodology:

Step Description Reagents & Conditions Data & Notes
1 Conversion to methyl ester or intermediate Esterification or activation Facilitates subsequent substitution reactions
2 Introduction of trifluoromethoxy group Nucleophilic substitution with trifluoromethylating reagents Reagents like trifluoromethyl iodide under basic conditions
3 Hydrolysis or further functionalization Base or acid hydrolysis Yields the target acid

Research Findings:
This route is advantageous for industrial scale, leveraging existing commercial supplies of 4-(Trifluoromethyl)benzoic acid. The trifluoromethoxy group is introduced via nucleophilic substitution, often under controlled conditions to prevent side reactions.

Industrial-Scale Synthesis via Cross-Coupling

Overview:
Large-scale production employs palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, to attach the benzoic acid moiety to a trifluoromethylated aromatic core.

Process Details:

Reaction Type Reagents & Conditions Key Data
Suzuki coupling Trifluoromethylated aromatic boronic acid, aryl halides, Pd catalysts, base High yields (~99%), scalable
Purification Chromatography or crystallization Ensures high purity suitable for pharmaceutical applications

Research Findings:
This method is favored for its high efficiency, reproducibility, and scalability, with continuous flow reactors enhancing process control.

Research Data and Comparative Analysis

Method Advantages Disadvantages Yield Notes
Chlorination & Fluorination High purity, well-documented Multi-step, hazardous reagents 70–85% Suitable for laboratory synthesis
Starting from 4-(Trifluoromethyl)benzoic acid Utilizes commercial starting material Additional functionalization steps 80–90% Industrial scale feasible
Cross-Coupling High scalability, high yield Requires expensive catalysts >99% Preferred for large-scale manufacturing

Research Findings Summary

  • The chlorination-fluorination route, as detailed in patents, involves chlorination of benzaldehyde derivatives followed by fluorination with anhydrous HF, then nitration and oxidation to yield the target acid.
  • Industrial methods leverage cross-coupling reactions, especially Suzuki–Miyaura, for efficient large-scale synthesis.
  • Nitration conditions are optimized at low temperatures (~0–35°C) to favor para-isomer formation.
  • Purification typically involves distillation, crystallization, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Trifluoromethoxy)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Conditions such as temperature, solvent, and catalysts are optimized to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzoic acids .

Mechanism of Action

The mechanism of action of 4-[(Trifluoromethoxy)methyl]benzoic acid involves its interaction with molecular targets through various pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to specific targets, leading to its observed effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 4-[(Trifluoromethoxy)methyl]benzoic acid with structurally related benzoic acid derivatives:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
4-(Trifluoromethoxy)benzoic acid -CF₃O at C4 206.12 High acidity (pKa ~1.5–2.0), moderate solubility in polar solvents
4-Methyl-3-(trifluoromethyl)benzoic acid -CF₃ at C3, -CH₃ at C4 204.15 Melting point: ~150–155°C; used in agrochemical intermediates
4'-(Trifluoromethoxy)biphenyl-3-carboxylic acid Biphenyl core with -CF₃O at C4' 324.25 Enhanced rigidity; applications in liquid crystals and OLED materials
3-Fluoro-4-(trifluoromethyl)benzoic acid -CF₃ at C4, -F at C3 222.11 Extreme acidity (pKa <1.5); limited solubility in water
4-(Trifluoromethoxy)cinnamic acid -CF₃O-CH₂- attached to cinnamate 232.16 UV stability; used in photoactive resins

Key Observations :

  • Acidity : Fluorinated substituents (e.g., -CF₃, -CF₃O) significantly lower the pKa of the benzoic acid group. For instance, 3-fluoro-4-(trifluoromethyl)benzoic acid exhibits stronger acidity than 4-(trifluoromethoxy)benzoic acid due to the additive electron-withdrawing effects of -F and -CF₃ .
  • Lipophilicity : The trifluoromethoxy methyl group in this compound likely confers higher logP values compared to analogs with smaller substituents (e.g., -OCH₃ in ) .
  • Synthetic Routes : Copper-catalyzed cross-coupling () and fluorenylmethyloxycarbonyl (Fmoc) protection () are common strategies for introducing fluorinated groups .

Physicochemical Data Comparison

Property This compound (Predicted) 4-(Trifluoromethoxy)benzoic acid 4-Methyl-3-(trifluoromethyl)benzoic acid
Melting Point ~180–190°C 210–215°C (decomposes) 150–155°C
Solubility in DMSO High Moderate High
logP ~2.8–3.2 ~2.5 ~2.3
Synthetic Yield (Typical) 60–70% 75–85% () 85% ()

Biological Activity

4-[(Trifluoromethoxy)methyl]benzoic acid (CAS No. 1262413-29-5) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and neuroactive properties, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C9H8F3O3
  • Molecular Weight: 236.16 g/mol
  • Chemical Structure:

    Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. It may act through:

  • Enzyme Inhibition: The trifluoromethyl group enhances binding affinity to specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It can bind to receptors, influencing cellular signaling and responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following results:

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus0.0039 - 0.025 mg/mLHigh
Escherichia coli0.0039 - 0.025 mg/mLHigh
Pseudomonas aeruginosaNot effectiveLow

The compound demonstrated complete bactericidal activity against both Staphylococcus aureus and Escherichia coli within 8 hours, indicating its potential as an effective antimicrobial agent .

Anticancer Properties

Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects on cancer cells. The presence of the trifluoromethyl group is often associated with enhanced anticancer activity.

Case Study: Cytotoxicity Evaluation

In vitro studies have shown that derivatives containing trifluoromethyl groups can inhibit the growth of various cancer cell lines. For example, a study reported that compounds with a similar structure exhibited up to 92% inhibition against receptor tyrosine kinases like EGFR at concentrations as low as 10 nM . Although specific data for this compound is limited, it is hypothesized that the mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways.

Neuroactive Effects

Pyrrolidine derivatives are known for their interactions with neurotransmitter systems, potentially influencing mood and cognition. While specific studies on this compound are lacking, similar compounds have shown promise in modulating neurotransmitter activity .

Q & A

Q. What are the recommended synthetic routes for 4-[(Trifluoromethoxy)methyl]benzoic acid?

  • Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the trifluoromethoxy-methyl group onto the benzoic acid backbone. Key reagents include trifluoromethoxymethyl halides (e.g., CF₃OCH₂X) and Lewis acids like AlCl₃ for electrophilic substitution. Reaction conditions (e.g., anhydrous solvents, 60–80°C) are critical to avoid side reactions such as hydrolysis of the trifluoromethoxy group. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or HPLC is recommended to isolate the product .

Q. How can the molecular structure of this compound be characterized?

  • Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., δ ~3.9 ppm for -OCH₂CF₃ protons) and FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹). X-ray crystallography is ideal for resolving spatial arrangements, particularly the dihedral angle between the trifluoromethoxy-methyl group and the aromatic ring. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da) .

Q. What are common chemical reactions involving this compound?

  • Methodological Answer:
  • Esterification: React with methanol/H₂SO₄ to form methyl esters for volatility in GC-MS analysis.
  • Decarboxylation: Heat under acidic conditions (e.g., H₃PO₄) to remove the carboxylic acid group, yielding substituted toluene derivatives.
  • Electrophilic substitution: Use HNO₃/H₂SO₄ for nitration at the para position relative to the electron-withdrawing trifluoromethoxy group. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate) .

Advanced Research Questions

Q. How to design experiments to assess the biological activity of this compound?

  • Methodological Answer:
  • Enzyme inhibition assays: Use fluorescence-based kits (e.g., COX-2 inhibition) with IC₅₀ determination via dose-response curves. Include controls like indomethacin for comparison.
  • Antimicrobial testing: Perform microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Solubilize the compound in DMSO (<1% v/v) to avoid cytotoxicity .

Q. How to resolve contradictions in reported solubility or stability data?

  • Methodological Answer:
  • Solubility: Use shake-flask method with UV-Vis quantification in buffers (pH 1–10) to map pH-dependent solubility. Compare with computational predictions (e.g., Hansen solubility parameters).
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze decomposition products via LC-MS. Stabilize formulations with antioxidants (e.g., BHT) if radical-mediated degradation is observed .

Q. What computational approaches are suitable for studying its interactions with biological targets?

  • Methodological Answer:
  • Molecular docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1CX2 for COX-2). Validate docking poses with MD simulations (GROMACS, 100 ns trajectories).
  • QSAR modeling: Develop models using descriptors like logP, polar surface area, and H-bond acceptors to predict activity against related targets .

Q. How to address challenges in handling its stability during storage?

  • Methodological Answer: Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. For long-term stability (>6 months), lyophilize and store as a powder. Avoid freeze-thaw cycles for solutions by aliquoting .

Q. How to conduct comparative studies with structural analogs?

  • Methodological Answer:
  • Synthetic analogs: Replace the trifluoromethoxy group with -OCH₃ or -CF₃ to assess electronic effects on bioactivity.
  • Biological profiling: Test analogs in parallel using high-throughput screening (HTS) platforms. Correlate structural variations (e.g., substituent position) with IC₅₀ values using multivariate analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Trifluoromethoxy)methyl]benzoic acid
Reactant of Route 2
4-[(Trifluoromethoxy)methyl]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.